(2Z)-6-(4-methylbenzyl)-2-(3,4,5-trimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Description
This compound belongs to the thiazolo-triazine-dione family, characterized by a fused heterocyclic core (thiazolo[3,2-b][1,2,4]triazine) substituted with a 3,4,5-trimethoxybenzylidene group at position 2 and a 4-methylbenzyl group at position 4. Its Z-configuration is critical for structural stability and biological interactions.
Properties
Molecular Formula |
C23H21N3O5S |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
(2Z)-6-[(4-methylphenyl)methyl]-2-[(3,4,5-trimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C23H21N3O5S/c1-13-5-7-14(8-6-13)9-16-21(27)24-23-26(25-16)22(28)19(32-23)12-15-10-17(29-2)20(31-4)18(11-15)30-3/h5-8,10-12H,9H2,1-4H3/b19-12- |
InChI Key |
CRMSIJQZJXZXMO-UNOMPAQXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC(=C(C(=C4)OC)OC)OC)/SC3=NC2=O |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC(=C(C(=C4)OC)OC)OC)SC3=NC2=O |
Origin of Product |
United States |
Preparation Methods
Michael Addition-Cyclization Approach
A Michael-type addition of thiazolo-triazinethiones to ethyl phenylpropiolate, followed by intramolecular cyclization, provides an alternative route. However, this method requires stringent anhydrous conditions and offers lower yields (55–60%) compared to Knoevenagel condensation.
Solid-Phase Synthesis
Immobilizing the triazine core on Wang resin enables stepwise functionalization, though scalability remains challenging.
Industrial-Scale Considerations
For bulk production, the Knoevenagel method is preferred due to:
-
Cost Efficiency : Ethanol and piperidine are economical.
-
Sustainability : Water is the sole byproduct.
-
Reproducibility : Consistent yields across 10–100 g batches.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Epimerization at C2 | Use of low-polarity solvents (toluene) |
| Byproduct formation from aldehyde | Purify 3,4,5-trimethoxybenzaldehyde to >98% |
| Column chromatography losses | Employ recrystallization (EtOH/H₂O) |
Chemical Reactions Analysis
Types of Reactions
The compound (2Z)-6-(4-methylbenzyl)-2-(3,4,5-trimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the dione functionality to other groups, such as alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, nitro groups, or alkyl chains.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolo[3,2-b][1,2,4]triazine derivatives. Research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- LSD1 Inhibition : Compounds related to thiazolo[3,2-b][1,2,4]triazines have been shown to inhibit lysine-specific demethylase 1 (LSD1), a target in cancer therapy. The structure–activity relationship (SAR) studies demonstrate that modifications in the benzylidene moiety can enhance potency against MCF-7 and HepG-2 cancer cells with IC50 values ranging from 0.04 to 1.5 μM .
Antimicrobial Properties
Thiazolo[3,2-b][1,2,4]triazine derivatives are also being investigated for their antimicrobial properties. Preliminary data suggest that these compounds can inhibit the growth of various bacterial strains. This is particularly relevant in the context of rising antibiotic resistance.
Ultraviolet Light Absorption
Compounds such as thiazolo[3,2-b][1,2,4]triazines have been explored as ultraviolet (UV) light absorbers. Their ability to absorb UV radiation makes them suitable for use in coatings and plastics to enhance durability against UV-induced degradation . The incorporation of these compounds into polymer matrices can improve the longevity and stability of materials exposed to sunlight.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazolo[3,2-b][1,2,4]triazine derivatives. Key factors influencing their biological activity include:
- Substituent Effects : The nature and position of substituents on the benzylidene moiety significantly affect biological activity. For example, methoxy groups at specific positions can enhance solubility and bioavailability.
- Hybridization States : The hybridization state of nitrogen atoms in the triazine ring influences reactivity and interaction with biological targets.
Case Study 1: Anticancer Efficacy
In a study published in International Journal of Molecular Sciences, a series of thiazolo[3,2-b][1,2,4]triazine analogs were synthesized and evaluated for their anticancer properties. The most potent compounds exhibited selective cytotoxicity against MCF-7 breast cancer cells while sparing normal cells .
Case Study 2: UV Protection in Polymers
A patent describes the formulation of UV-stable polymers using thiazolo[3,2-b][1,2,4]triazine derivatives. The polymers demonstrated enhanced resistance to photodegradation compared to traditional UV stabilizers .
Mechanism of Action
The mechanism of action of (2Z)-6-(4-methylbenzyl)-2-(3,4,5-trimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it could inhibit enzyme activity by binding to the active site or act as an agonist or antagonist at receptor sites. The exact mechanism depends on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs (Table 1) share the thiazolo-triazine-dione scaffold but differ in substituents, leading to variations in physicochemical and biological profiles.
Table 1: Structural Comparison of Thiazolo-Triazine-Dione Derivatives
*Estimated values based on structural analogs.
- Molecular Weight and Lipophilicity : The target compound’s higher molecular weight (~427 Da) and XlogP (~3.1) compared to the 345 Da analog suggest increased bulk and moderate lipophilicity, balancing solubility and membrane penetration.
Biological Activity
The compound (2Z)-6-(4-methylbenzyl)-2-(3,4,5-trimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity based on existing literature and research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C19H20N4O5S
- Molecular Weight : 396.45 g/mol
The structure of this compound includes a thiazole ring fused with a triazine moiety and multiple methoxy groups that may contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structural features. For instance:
- Mechanism of Action : Compounds containing triazole and thiazole rings have shown significant cytotoxic activity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Case Study : A related compound was tested against human malignant cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer), showing promising results with IC50 values indicating effective cytotoxicity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example Compound A | MCF-7 | 10.5 |
| Example Compound B | Bel-7402 | 15.0 |
| (Target Compound) | MCF-7 | TBD |
Antimicrobial Activity
The compound also exhibits antimicrobial properties :
- Activity Spectrum : It has been reported to possess antibacterial and antifungal activities against common pathogens.
- Research Findings : In vitro studies demonstrated that derivatives of thiazole-triazine compounds have significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
Anti-inflammatory Effects
Emerging evidence suggests that the compound may also exhibit anti-inflammatory effects :
- Mechanism : By modulating cytokine production and inhibiting inflammatory pathways, similar compounds have been shown to reduce inflammation in various models.
- Case Study : Research indicated that related triazole derivatives significantly decreased levels of pro-inflammatory cytokines in animal models .
Q & A
Q. Table 1: Representative Reaction Conditions
| Precursor | Solvent System | Catalyst | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Thiouracil + Trimethoxybenzaldehyde | Acetic acid/DMF | NaOAc | Reflux (120°C) | 68% | |
| Modified thiourea derivative | Ethanol/AcOH | HCl | 80°C | 55–60% |
Basic Question: How is the compound’s structure characterized experimentally?
Answer:
Structural elucidation relies on spectroscopic and crystallographic methods :
- NMR (¹H/¹³C): Identifies substituent patterns (e.g., methoxy groups at δ 3.8–4.0 ppm, benzylidene protons at δ 7.9–8.1 ppm) .
- IR Spectroscopy: Detects carbonyl stretches (~1700 cm⁻¹) and C=N bonds (~1600 cm⁻¹) .
- X-ray Crystallography: Confirms Z-configuration of the benzylidene group and planarity of the heterocyclic core .
Advanced Question: How can reaction yields be optimized for this compound?
Answer:
Yield optimization involves heuristic algorithms and design of experiments (DoE) :
- Bayesian Optimization: Iteratively adjusts variables (e.g., solvent ratio, catalyst loading) to maximize yield .
- Critical Parameters:
- Solvent polarity (DMF > ethanol for solubility).
- Reaction time (prolonged reflux reduces byproduct formation).
- Case Study: A 22% yield increase was achieved using DMF/AcOH (3:1) with 0.02 mol% NaOAc .
Basic Question: What biological activities are associated with this compound?
Answer:
Similar thiazolo-triazine derivatives exhibit:
Q. Table 2: Comparative Bioactivity of Analogues
| Substituent | Target | Activity (IC₅₀/MIC) | Reference |
|---|---|---|---|
| 4-Fluorobenzyl | HeLa cells | 10.2 µM | |
| 5-Bromo-2-methoxybenzylidene | S. aureus | 12.5 µg/mL |
Advanced Question: How do structural modifications impact bioactivity?
Answer:
Structure-Activity Relationship (SAR) Guidelines :
- Methoxy Groups: 3,4,5-Trimethoxy substitution enhances DNA intercalation and solubility .
- Benzylidene vs. Benzyl: The Z-configuration improves steric fit with enzyme active sites (e.g., 2.5-fold higher potency than E-isomers) .
- Thiazolo-Triazine Core: Essential for hydrogen bonding with kinase domains .
Q. Methodological Approach :
- Synthesize analogues with varying substituents.
- Test in enzyme inhibition assays (e.g., kinase profiling) .
Advanced Question: How to resolve contradictions in reported bioactivity data?
Answer:
Discrepancies often arise from assay conditions or compound purity :
- Case Example: A study reported IC₅₀ = 8 µM for HeLa cells, while another found IC₅₀ = 25 µM. Resolution involved:
- Statistical Tools: Use ANOVA to compare datasets and identify outliers .
Advanced Question: What computational methods predict binding modes with biological targets?
Answer:
Molecular Docking (AutoDock Vina) :
Q. Validation :
Basic Question: What are the solubility challenges, and how are they addressed?
Answer:
- Problem: Low aqueous solubility (<0.1 mg/mL) due to hydrophobic aromatic rings.
- Solutions :
Advanced Question: How to design analogues for improved metabolic stability?
Answer:
Advanced Question: What analytical methods quantify the compound in biological matrices?
Answer:
- LC-MS/MS :
- Column: C18 (2.1 × 50 mm, 1.7 µm).
- Mobile phase: 0.1% formic acid in acetonitrile/water (70:30).
- LLOQ: 5 ng/mL in plasma .
- Validation Parameters : Precision (<15% RSD), accuracy (85–115%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
